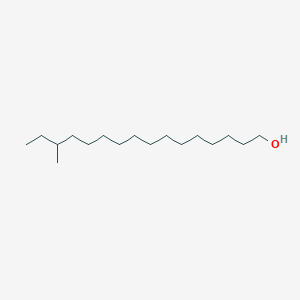
14-Methylhexadecan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14-methylhexadecan-1-ol is a long-chain primary fatty alcohol that is hexadecan-1-ol substituted by a methyl group at position 14. It derives from a hexadecan-1-ol.
Applications De Recherche Scientifique
Lipid Metabolism and Brain Function
14-Methylhexadecan-1-ol has been studied in the context of lipid metabolism in the brain. Chang, Muramatsu, and Schmid (1973) investigated the incorporation of 2-methyl branched primary alcohol into ethanolamine phosphatides in rat brains. They found it forms 1-O-2'-methylhexadecyl glycerol, highlighting its role in the formation of glycerophosphatides, albeit at a slower rate than natural straight-chain derivatives (Chang, Muramatsu, & Schmid, 1973).
Cancer Research
Tuháčková, Gryga, Helmich, Dušek, and Hradec (1985) studied the utilization of 14-methylhexadecanoic acid in lipid synthesis during the growth of Walker 256 carcinoma in rats. They observed enhanced utilization of this fatty acid for lipid synthesis in the liver, blood, and tumor tissue during active tumor growth, indicating a significant role in cancer metabolism (Tuháčková et al., 1985).
Role in Protein Synthesis
The binding of cholesteryl esters, including cholesteryl 14-methylhexadecanoate, by peptide-initiation and peptide-elongation factors was studied by Tuháčková and Hradec (1980). They discovered that cholesteryl 14-methylhexadecanoate binds more to certain protein synthesis factors, suggesting its potential role as a specific allosteric modifier that could influence the conformation and activity of these factors (Tuháčková & Hradec, 1980).
Plant and Microbial Lipids
Wolff, Christie, and Coakley (1997) identified 14-Methylhexadecanoic (14-MHD) acid in pine seed oil and other Pinaceae species. This discovery is significant as 14-MHD acid predominantly occurs in lipids of animals and microorganisms, making its presence in Pinaceae an exception in the plant kingdom (Wolff, Christie, & Coakley, 1997).
Propriétés
Numéro CAS |
2490-43-9 |
|---|---|
Formule moléculaire |
C17H36O |
Poids moléculaire |
256.5 g/mol |
Nom IUPAC |
14-methylhexadecan-1-ol |
InChI |
InChI=1S/C17H36O/c1-3-17(2)15-13-11-9-7-5-4-6-8-10-12-14-16-18/h17-18H,3-16H2,1-2H3 |
Clé InChI |
WQBUQCSTGAHNSM-UHFFFAOYSA-N |
SMILES |
CCC(C)CCCCCCCCCCCCCO |
SMILES canonique |
CCC(C)CCCCCCCCCCCCCO |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





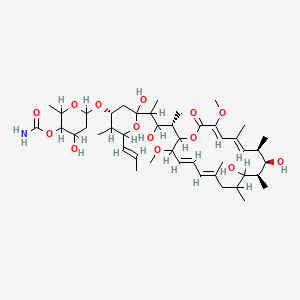
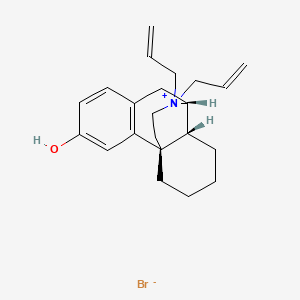


![[(13S,17S)-3-acetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1238601.png)
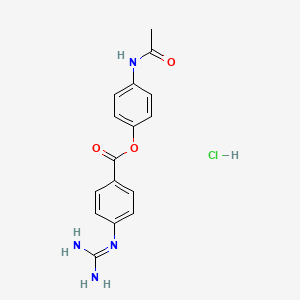
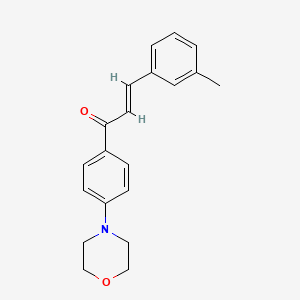
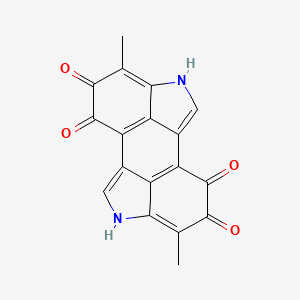

![(R)-[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B1238614.png)

![2-[1-Carbamoyl-2-(5-nitrofurfurylidene)hydrazino]acetic acid](/img/structure/B1238616.png)